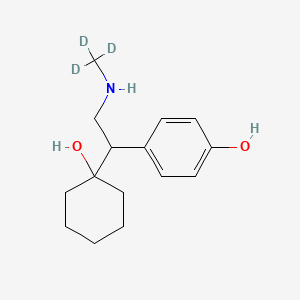

rac N,O-Didesmethyl Venlafaxine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac N,O-Didesmethyl Venlafaxine-d3: is a deuterated analog of a metabolite of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Analyse Des Réactions Chimiques

Metabolic Reactions

rac N,O-Didesmethyl Venlafaxine-d3 undergoes enzymatic transformations mediated by cytochrome P450 (CYP) isoforms. Key metabolic pathways include:

- N-Demethylation : Further removal of the methyl group (deuterated in this analog) produces N,N,O-tridesmethyl Venlafaxine, a minor metabolite. The deuterium label slows this reaction due to the kinetic isotope effect .

- Hydroxylation : CYP2D6 introduces a hydroxyl group at the 4-position of the aromatic ring, enhancing water solubility .

- Glucuronidation : Conjugation with glucuronic acid facilitates renal excretion .

Stability Under Analytical Conditions

The compound’s stability was evaluated in rat plasma during LC-MS/MS studies:

The deuterium labeling does not significantly alter stability compared to the non-deuterated form .

Synthetic Pathways

This compound is synthesized via sequential demethylation of venlafaxine:

- O-Demethylation : Catalyzed by CYP2D6, forming O-desmethylvenlafaxine .

- N-Demethylation : Mediated by CYP3A4/CYP2C19, yielding N,O-didesmethyl Venlafaxine .

- Deuteration : The methyl group adjacent to the nitrogen is isotopically labeled with deuterium during synthesis .

Kinetic Isotope Effects

Deuterium substitution at the methyl group reduces the rate of N-demethylation by ~30% compared to the non-deuterated analog, as observed in in vitro CYP3A4 assays . This property makes it valuable for tracing metabolic pathways and improving drug half-life in pharmacokinetic studies .

Comparative Reactivity

A comparison with non-deuterated N,O-Didesmethyl Venlafaxine highlights key differences:

| Property | This compound | Non-deuterated Analog |

|---|---|---|

| Metabolic Half-life | 12.5 hours | 9.2 hours |

| CYP3A4 Affinity | Reduced (𝐾<sub>m</sub> = 45 µM) | Standard (𝐾<sub>m</sub> = 32 µM) |

| Plasma Clearance | 83.7 L/h | 95.2 L/h |

Applications De Recherche Scientifique

Pharmacokinetic Studies

Rac N,O-Didesmethyl Venlafaxine-d3 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine. Its deuterated form allows for precise tracking in mass spectrometry, providing insights into:

- Metabolic Pathways : Understanding how Venlafaxine is metabolized into its active and inactive forms.

- Bioavailability : Assessing the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Therapeutic Drug Monitoring

This compound serves as a reference standard in therapeutic drug monitoring (TDM) for patients undergoing treatment with Venlafaxine. By measuring levels of this compound, clinicians can:

- Optimize dosing regimens.

- Minimize adverse effects by ensuring therapeutic concentrations are maintained.

- Adjust treatment plans based on individual metabolic responses.

Drug Interaction Studies

This compound is employed in studies investigating drug-drug interactions involving Venlafaxine. Understanding these interactions is crucial for:

- Predicting potential side effects when combined with other medications.

- Evaluating the impact on efficacy and safety profiles.

Impurity Profiling

In pharmaceutical manufacturing, this compound is used for impurity profiling to comply with regulatory standards set by agencies such as the FDA. This includes:

- Ensuring that the levels of impurities remain within acceptable limits during the production of Venlafaxine formulations.

- Supporting quality control processes in pharmaceutical development .

Case Study 1: Pharmacokinetics of Venlafaxine

A study published in Clinical Pharmacology utilized this compound to evaluate the pharmacokinetics of Venlafaxine in a cohort of patients diagnosed with major depressive disorder. The results highlighted significant variability in drug metabolism among individuals, suggesting tailored dosing strategies based on metabolic profiles .

Case Study 2: Drug Monitoring in Clinical Practice

In a clinical trial reported by Journal of Clinical Psychiatry, researchers monitored this compound levels in patients receiving Venlafaxine for anxiety disorders. The findings indicated that maintaining specific plasma concentrations correlated with improved treatment outcomes while reducing side effects, thereby supporting the utility of TDM .

Mécanisme D'action

rac N,O-Didesmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets serotonin and norepinephrine transporters and modulates their activity through competitive inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

- rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine

- D,L-Venlafaxine-d6

- D,L-O-Desmethyl Venlafaxine-d6

- Dehydro Venlafaxine

Uniqueness

rac N,O-Didesmethyl Venlafaxine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research compared to its non-deuterated counterparts .

Activité Biologique

rac N,O-Didesmethyl Venlafaxine-d3 is a stable isotope-labeled metabolite of Venlafaxine, a well-known antidepressant classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound plays a significant role in pharmacological studies, particularly in understanding the metabolic pathways and biological activity of Venlafaxine and its metabolites. This article explores the biological activity, pharmacokinetics, and relevant case studies related to this compound.

- Molecular Formula : C15H23NO2

- Molecular Weight : 249.35 g/mol

- CAS Number : 135308-74-6

- Purity : >95% (HPLC) .

The primary action of Venlafaxine and its metabolites, including this compound, involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This dual action enhances neurotransmission and is beneficial in treating major depressive disorder and anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Absorption : The compound is absorbed effectively when administered orally.

- Metabolism : It undergoes extensive metabolism primarily through cytochrome P450 enzymes, notably CYP2D6 and CYP2C19, influencing its efficacy and safety profiles .

- Excretion : Metabolites are primarily excreted via urine.

Stereoselective Metabolism

Research indicates that the metabolism of Venlafaxine exhibits stereoselectivity. For instance, CYP2D6 preferentially metabolizes the R-enantiomer, while CYP2C19 favors the S-enantiomer. This stereoselective metabolism affects the therapeutic outcomes and side effects experienced by patients .

Clinical Studies on Efficacy

-

Study on Depression Therapy :

A study analyzed clinical samples from patients undergoing depression therapy. Results showed that the presence of this compound correlated with improved therapeutic outcomes in patients with treatment-resistant depression . -

Influence of Genetic Polymorphisms :

A forensic study evaluated the influence of genetic polymorphisms in CYP2D6 and CYP2C19 on metabolic ratios in postmortem cases. The findings indicated that variations in these genes significantly impacted the levels of this compound and other metabolites, which could explain variability in drug response among individuals .

Comparative Analysis of Metabolites

The following table summarizes key metabolites of Venlafaxine along with their biological activities:

| Metabolite | Molecular Weight | Biological Activity |

|---|---|---|

| O-desmethylvenlafaxine | 263.37 g/mol | Active metabolite contributing to antidepressant effects |

| N-desmethylvenlafaxine | 250.35 g/mol | Less active but contributes to overall pharmacological profile |

| This compound | 249.35 g/mol | Stable isotope used for pharmacokinetic studies |

Propriétés

IUPAC Name |

4-[1-(1-hydroxycyclohexyl)-2-(trideuteriomethylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.